molecular formula C12H15NS B1611347 1-Tert-butyl-4-(isothiocyanatomethyl)benzene CAS No. 31088-81-0

1-Tert-butyl-4-(isothiocyanatomethyl)benzene

Cat. No.: B1611347
CAS No.: 31088-81-0
M. Wt: 205.32 g/mol
InChI Key: AJKWITCBFDFVKG-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(isothiocyanatomethyl)benzene is an organic compound with the molecular formula C12H15NS It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with an isothiocyanatomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene typically involves the reaction of 1-tert-butyl-4-(chloromethyl)benzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(isothiocyanatomethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions to form corresponding ureas, carbamates, and thiocarbamates.

    Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Major Products Formed

    Ureas: Reaction with amines.

    Carbamates: Reaction with alcohols.

    Thiocarbamates: Reaction with thiols.

    Sulfoxides and Sulfones: Oxidation products.

Scientific Research Applications

1-Tert-butyl-4-(isothiocyanatomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable thiourea linkages.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of new compounds.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl-4-(chloromethyl)benzene: Precursor in the synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene.

    1-Tert-butyl-4-(aminomethyl)benzene: Similar structure but with an amino group instead of an isothiocyanate group.

    1-Tert-butyl-4-(hydroxymethyl)benzene: Contains a hydroxyl group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The isothiocyanate group allows for the formation of stable thiourea linkages, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-tert-butyl-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKWITCBFDFVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564196
Record name 1-tert-Butyl-4-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31088-81-0
Record name 1-tert-Butyl-4-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Di-2-pyridyl thionocarbonate (45 mg) was dissolved in methylenechloride (2 ml) and to the solution were added 4-t-butylbenzylamine (29 mg) and triethylamine (20 μl), followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure and the obtained residue was chromatographed on a silica gel column eluting with ethyl acetate/hexane (1/10) to yield 4-t-butylbenzylisothiocyanate (26 mg, 71%).
Quantity
45 mg
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2 mL
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29 mg
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20 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

8.16 g of 4-t-butylbenzylamine was added dropwise at -10° C. with stirring to a mixture of 10.32 g of dicyclohexylcarbodiimide (DCC), 20 ml of carbon disulfide and 100 ml of diethyl ether. The temperature of the mixture was returned to room temperature, and it was left to stand for 12 hours. The reaction solution was filtered, and the residue was washed with diethyl ether. The filtrate was combined with the washing, and the solvent was evaporated under reduced pressure. The resulting oily product was purified by column chromatography silica gel; developing solvent hexane/ethyl acetate (19:1) to give 8.41 g of the desired 4-t-butylbenzyl isothiocyanate.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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